Benzyl phenyl ether derivative 1
CAS No.:
Cat. No.: VC14565812
Molecular Formula: C31H26BrClN2O5
Molecular Weight: 621.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H26BrClN2O5 |
---|---|
Molecular Weight | 621.9 g/mol |
IUPAC Name | 2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid |
Standard InChI | InChI=1S/C31H26BrClN2O5/c32-30-23(10-5-11-25(30)22-8-2-1-3-9-22)19-40-29-14-28(39-18-21-7-4-6-20(12-21)15-34)24(13-26(29)33)16-35-27(17-36)31(37)38/h1-14,27,35-36H,16-19H2,(H,37,38) |
Standard InChI Key | GSJUKYYDHBOJEP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(CO)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Synthesis and Modifications
The compound’s synthesis involves multi-step organic reactions, including nucleophilic substitution and catalytic coupling. A patent by Zhai et al. (2017) describes the use of MEDV-13 descriptors to optimize synthetic routes for benzyl ether derivatives, achieving high yields (36–89%) through Wittig olefination and hydrolysis . Critical steps include the formation of cyclic α-alkoxyphosphonium salts, which serve as intermediates for introducing varied substituents .
Catalytic and Reaction Pathways
Hydrolysis and Alkylation
In aqueous phases, benzyl phenyl ether derivative 1 undergoes selective C-O bond cleavage via acid-catalyzed hydrolysis, producing phenol and benzyl alcohol as intermediates . At 523 K, the reaction is accelerated by hydronium ions derived from water dissociation, with HZSM-5 zeolites enhancing proton availability and reaction rates . Nickel-based catalysts further modify pathways, enabling hydrogenolysis to yield toluene and benzene derivatives .
Table 1: Catalytic Cleavage Products Under Varied Conditions
Catalyst | Temperature (K) | Primary Products | Secondary Products |
---|---|---|---|
None | 523 | Phenol, Benzyl alcohol | Alkylated aromatics |
HZSM-5 | 523 | Phenol (accelerated) | Toluene, Benzene |
Ni/SiO₂ | 523 | Toluene | Cyclohexane derivatives |
Pharmacological Applications
PD-1/PD-L1 Inhibition in Immunotherapy
Benzyl phenyl ether derivative 1 is a key candidate in cancer immunotherapy, targeting the PD-1/PD-L1 checkpoint pathway. By blocking the interaction between PD-1 (on T-cells) and PD-L1 (on tumor cells), the compound reactivates suppressed immune responses, enabling T-cell-mediated tumor destruction . Patent EP3450423B1 discloses derivatives of the compound with IC₅₀ values <100 nM in PD-1/PD-L1 binding assays, demonstrating potent immunomodulatory effects .
Structure-Activity Relationships (SAR)
Substituents on the benzyl and phenyl rings critically modulate activity:
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R₁ Groups: Bulky substituents (e.g., trifluoromethyl) enhance binding to PD-L1’s hydrophobic pockets .
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R₂ Groups: Electron-withdrawing groups (e.g., cyano, sulfonyl) improve solubility and metabolic stability .
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R₃ Groups: Aminoalkyl chains facilitate membrane penetration and intracellular retention .
Table 2: Key SAR Findings for Anticancer Activity
Substituent Position | Optimal Group | Effect on Activity |
---|---|---|
R₁ | Trifluoromethyl | ↑ Binding affinity (2-fold) |
R₂ | Cyano | ↑ Metabolic half-life |
R₃ | Dimethylamino | ↑ Cellular uptake |
Non-Pharmaceutical Applications
Antifouling Activity
Benzyl phenyl ether derivative 1 exhibits potent antifouling properties against barnacle larvae (Balanus amphitrite), with EC₅₀ values <3.05 µM . Bromination and acetoxylation of the phenyl ring enhance toxicity to fouling organisms while maintaining low environmental persistence .
Toxicological and Environmental Considerations
While the compound’s ecotoxicological profile remains under study, its structural analogs show moderate biodegradability in marine environments. Hydrolysis byproducts (e.g., phenol) require monitoring due to aquatic toxicity .
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